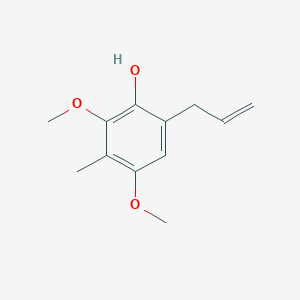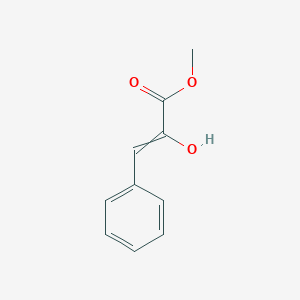
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a pyranone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of methanol as a solvent and various catalysts to facilitate the reaction. The process may include steps such as methylation, cyclization, and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another flavonoid with similar structural features.
Flavonoids: A broad class of compounds with similar phenyl-substituted benzopyran frameworks.
Uniqueness
4-Methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure contributes to its distinct chemical properties and biological activities.
属性
CAS 编号 |
87315-06-8 |
|---|---|
分子式 |
C17H18O3 |
分子量 |
270.32 g/mol |
IUPAC 名称 |
4-methoxy-3-(2-methylbut-3-en-2-yl)-6-phenylpyran-2-one |
InChI |
InChI=1S/C17H18O3/c1-5-17(2,3)15-14(19-4)11-13(20-16(15)18)12-9-7-6-8-10-12/h5-11H,1H2,2-4H3 |
InChI 键 |
JHFVOPRTYLFUOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=C)C1=C(C=C(OC1=O)C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
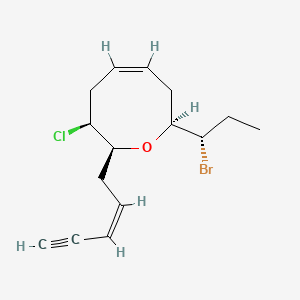
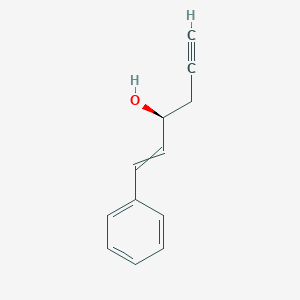
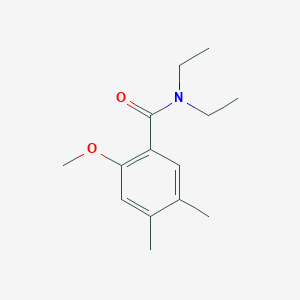
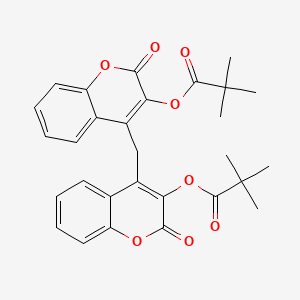

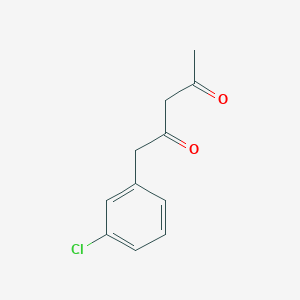
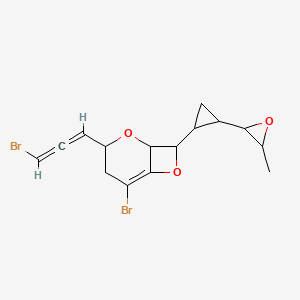
![3,5-Dichloro-4-[(naphthalen-2-yl)oxy]aniline](/img/structure/B14411422.png)

![N-(5,6-Dichloro-2-thiabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B14411444.png)
